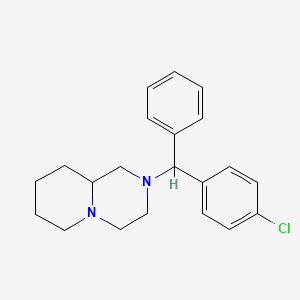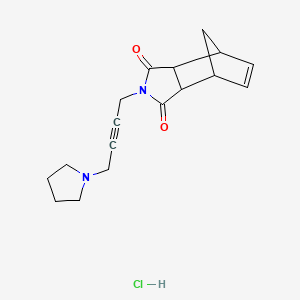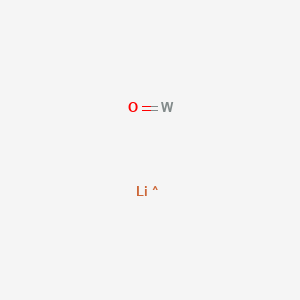
Pubchem_71350863
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71350863, also known as Tetramethoxymethane, is a chemical compound with the molecular formula C5H12O4. It is a colorless liquid with a characteristic aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethoxymethane can be achieved through several methods:
Chloropicrin Route: The original preparation involved chloropicrin, yielding about 50% product.
Trichloromethanesulfenyl Chloride Route: This method uses trichloromethanesulfenyl chloride, resulting in a 70-80% yield.
Trichloroacetonitrile Route: Another method involves trichloroacetonitrile, also yielding 70-80% product.
Thallium Methoxide Route: Thallium methoxide reacts with carbon disulfide to produce Tetramethoxymethane and thallium sulfide.
Dimethyl Dibutylstannate Route: This method provides a high yield of 95%.
Industrial Production Methods
Industrial production of Tetramethoxymethane typically involves the more efficient synthetic routes, such as the dimethyl dibutylstannate method, due to its high yield and relatively straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tetramethoxymethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Tetramethoxymethane has several applications in scientific research:
Chemistry: It is used as a solvent and an alkylating agent at elevated temperatures (180-200°C).
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Industry: It is used in polymer fuel cells and as a transesterification reagent.
Mechanism of Action
The mechanism of action of Tetramethoxymethane involves its ability to act as an alkylating agent. It can transfer methyl groups to various substrates, thereby modifying their chemical properties. This mechanism is crucial in its applications in organic synthesis and pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
Tetramethyl Orthocarbonate: Similar in structure but with different reactivity and applications.
Tetraethoxymethane: Another orthocarbonate derivative with distinct properties.
Trimethoxymethane: A related compound with fewer methoxy groups.
Uniqueness
Tetramethoxymethane is unique due to its high reactivity as an alkylating agent and its stability against peroxide formation. Its ability to act as a solvent, reagent, and building block in various chemical and pharmaceutical applications sets it apart from similar compounds .
Properties
CAS No. |
37349-20-5 |
|---|---|
Molecular Formula |
LiOW |
Molecular Weight |
206.8 g/mol |
InChI |
InChI=1S/Li.O.W |
InChI Key |
BAEKJBILAYEFEI-UHFFFAOYSA-N |
Canonical SMILES |
[Li].O=[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


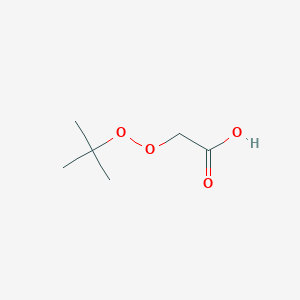
![2-Chloro-5-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14680688.png)
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
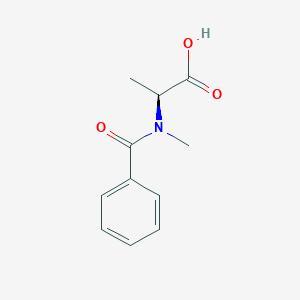
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
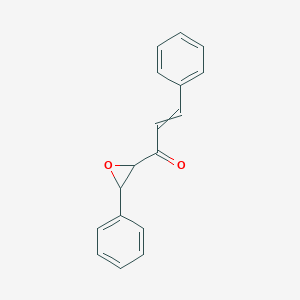
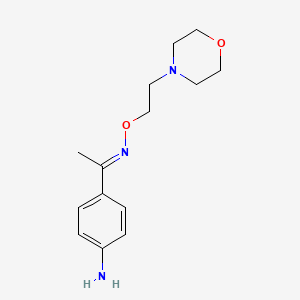
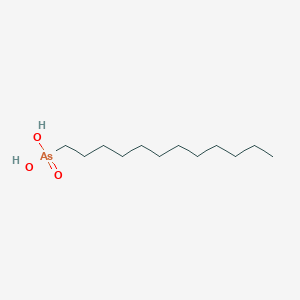
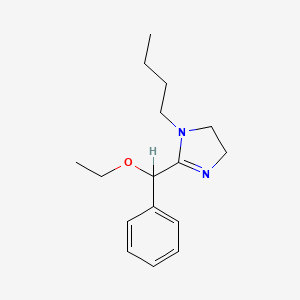
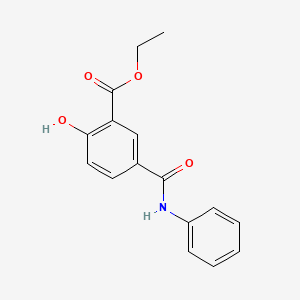
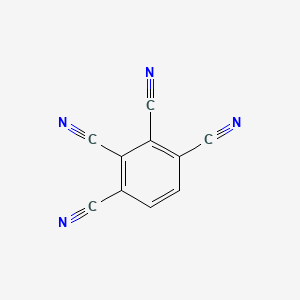
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
